molecular formula C13H10Cl2O B6381364 2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% CAS No. 1262002-34-5

2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95%

Cat. No. B6381364
CAS RN: 1262002-34-5
M. Wt: 253.12 g/mol
InChI Key: QHKAUCKRCIOUGD-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% (2C4C5MPP95) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 257.54 g/mol and a melting point of 143-146 °C. It is soluble in ethanol and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% is a commonly used reagent in organic synthesis, and is used in a variety of scientific research applications. It can be used in the synthesis of organic compounds such as pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used as a reagent in the synthesis of optically active compounds and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% acts as a proton acceptor in the presence of a base, such as sodium hydroxide. The reaction of the proton acceptor with the base results in the formation of a new compound, which can be used in further reactions.
Biochemical and Physiological Effects
2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that have known biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% is a useful reagent for organic synthesis in the laboratory. It is relatively easy to obtain and is relatively stable when stored in a cool, dry place. It is also relatively inexpensive and can be used in a variety of reactions. However, it is toxic and should be handled with caution.

Future Directions

There are many potential future directions for research involving 2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95%. These include the development of new methods for its synthesis, the use of 2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% as a catalyst in the synthesis of polymers and other materials, and the use of 2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% as a reagent in the synthesis of optically active compounds. Additionally, further research could be done on the biochemical and physiological effects of compounds synthesized using 2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95%. Finally, further research could be done to explore the potential applications of 2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% in the fields of medicine, agriculture, and environmental science.

Synthesis Methods

2-Chloro-4-(3-chloro-5-methylphenyl)phenol, 95% can be synthesized from the reaction of 4-chloro-3-methylphenol and 5-chloro-2-methylphenol with a chlorinating agent such as thionyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is then quenched with an aqueous solution of sodium hydroxide to form the desired product.

properties

IUPAC Name

2-chloro-4-(3-chloro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-4-10(6-11(14)5-8)9-2-3-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKAUCKRCIOUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686003
Record name 3,3'-Dichloro-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-chloro-5-methylphenyl)phenol

CAS RN

1262002-34-5
Record name 3,3'-Dichloro-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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